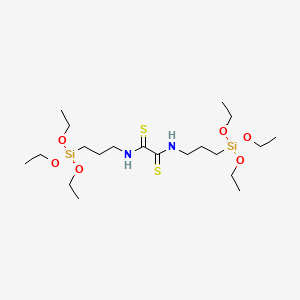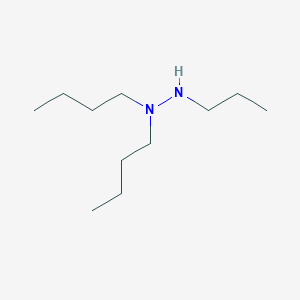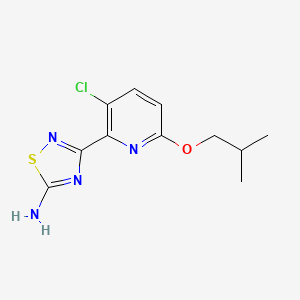
Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) is a specialized organosilicon compound. It is characterized by the presence of silane groups and thiocarbonyliminotrimethylene linkages, making it a versatile compound in various chemical applications. This compound is known for its unique properties, which include high reactivity and the ability to form stable bonds with a variety of substrates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) typically involves the reaction of triethoxysilane with thiocarbonyliminotrimethylene intermediates. The reaction conditions often require a controlled environment with specific catalysts to ensure the desired product is obtained with high purity and yield. The process may involve steps such as hydrolysis, condensation, and purification to achieve the final compound.
Industrial Production Methods
In industrial settings, the production of Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) is scaled up using advanced chemical reactors that allow for precise control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. The industrial process also includes rigorous quality control measures to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced using specific reducing agents, resulting in the formation of reduced silane derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or platinum. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various silane derivatives, which can be further utilized in different applications. For example, oxidation may yield silanol compounds, while reduction can produce silane hydrides.
科学研究应用
Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various chemical reactions.
Biology: The compound is utilized in the modification of biomolecules and in the development of biosensors.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its strong bonding properties.
作用机制
The mechanism of action of Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) involves its ability to form stable bonds with various substrates. The silane groups react with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds. This interaction is facilitated by the thiocarbonyliminotrimethylene linkages, which enhance the reactivity and stability of the compound. The molecular targets include hydroxylated surfaces, such as glass, metals, and polymers.
相似化合物的比较
Similar Compounds
3-Aminopropyltriethoxysilane (APTES): Known for its use in surface modification and as a coupling agent.
Triethoxy(octyl)silane (OCTEOS): Utilized in hydrophobic coatings and as a surface modifier.
Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT): Commonly used in rubber compounding and as a coupling agent.
Uniqueness
Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) stands out due to its unique thiocarbonyliminotrimethylene linkages, which provide enhanced reactivity and stability compared to other silane compounds. This makes it particularly valuable in applications requiring strong and durable bonds.
属性
CAS 编号 |
63981-23-7 |
|---|---|
分子式 |
C20H44N2O6S2Si2 |
分子量 |
528.9 g/mol |
IUPAC 名称 |
N,N'-bis(3-triethoxysilylpropyl)ethanedithioamide |
InChI |
InChI=1S/C20H44N2O6S2Si2/c1-7-23-31(24-8-2,25-9-3)17-13-15-21-19(29)20(30)22-16-14-18-32(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H,21,29)(H,22,30) |
InChI 键 |
UOQRAGSUNDHNTM-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNC(=S)C(=S)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13943701.png)
![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)
![3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13943719.png)








![5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13943779.png)


